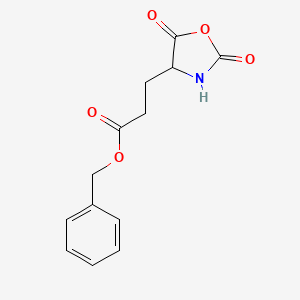
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Descripción general
Descripción
Benzyl ®-2,5-Dioxooxazolidine-4-propanoate is an organic compound that features a benzyl group attached to an oxazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxazolidine ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
Glu(OBzl)NCA, also known as Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate or Benzyl®-2,5-Dioxooxazolidine-4-propanoate, is a compound with a wide range of applications in organic synthesis and pharmaceutical development .
Target of Action
Glu(OBzl)NCA is primarily used as a building block in the synthesis of polypeptides . Its primary targets are the amino groups present in other amino acids or peptides, which it reacts with to form peptide bonds .
Mode of Action
The compound is a cyclic activated amino acid derivative that is highly reactive with nucleophiles . It reacts with the amino groups of other amino acids or peptides to form peptide bonds, producing only carbon dioxide as a by-product . This makes it a valuable tool in the synthesis of well-defined peptide polymers .
Biochemical Pathways
The primary biochemical pathway affected by Glu(OBzl)NCA is peptide synthesis . The compound is used to create amide bonds, which are essential in the formation of peptides . These peptides can then be used in a variety of healthcare strategies, including controlled drug/gene delivery systems, tissue engineering, molecular imaging, and diagnostics .
Pharmacokinetics
Its reactivity and the fact that it produces only carbon dioxide as a by-product suggest that it is likely rapidly metabolized and eliminated from the body .
Result of Action
The primary result of Glu(OBzl)NCA’s action is the formation of peptide bonds, leading to the synthesis of peptides . These peptides can then be used in a variety of applications, from drug delivery to tissue engineering .
Action Environment
The action of Glu(OBzl)NCA is influenced by several environmental factors. For instance, the compound is unstable in solution, suggesting that it should be stored in an inert atmosphere and under -20°C . Furthermore, its reactivity with nucleophiles means that it must be handled carefully to avoid unwanted side reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2,5-Dioxooxazolidine-4-propanoate typically involves the reaction of benzylamine with a suitable oxazolidine precursor under controlled conditions. One common method includes the condensation of benzylamine with an oxazolidine-4-carboxylic acid derivative in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of Benzyl ®-2,5-Dioxooxazolidine-4-propanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: Benzyl ®-2,5-Dioxooxazolidine-4-propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzyl derivatives, nitrobenzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl ®-2,5-Dioxooxazolidine-4-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
- Benzyl ®-2,5-Dioxooxazolidine-4-acetate
- Benzyl ®-2,5-Dioxooxazolidine-4-butanoate
- Benzyl ®-2,5-Dioxooxazolidine-4-pentanoate
Comparison: Benzyl ®-2,5-Dioxooxazolidine-4-propanoate is unique due to its specific propanoate side chain, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different side chains, it may exhibit distinct chemical and biological properties, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBVSDSTGUPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-71-4 | |
| Record name | γ-Benzyl L-glutamate N-carboxyanhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3190-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)
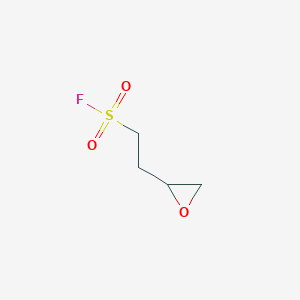

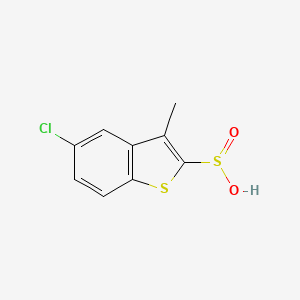
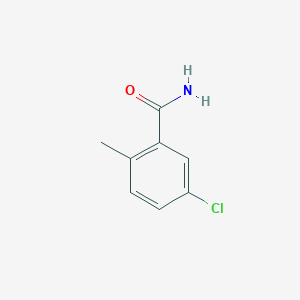
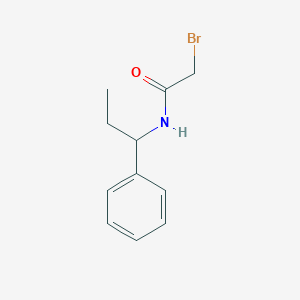

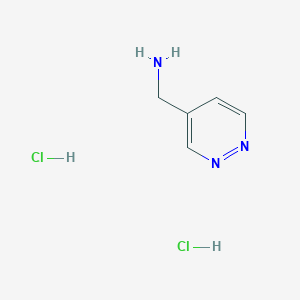
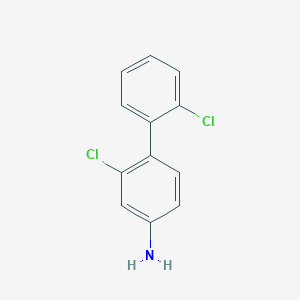
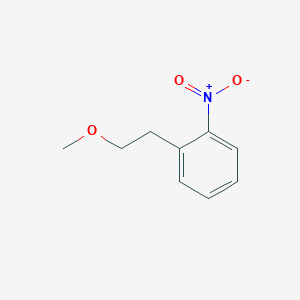

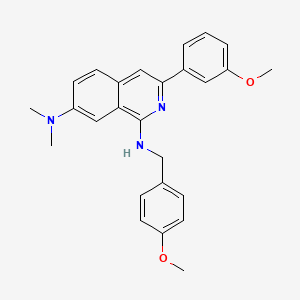

![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)
